Cas no 64604-08-6 ((6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one)
![(6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one structure](https://it.kuujia.com/scimg/cas/64604-08-6x500.png)
64604-08-6 structure
Nome del prodotto:(6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one
Numero CAS:64604-08-6
MF:C15H22O
MW:218.334584712982
CID:513239
(6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5(6H)-one,octahydro-1,1,3a,6-tetramethyl-, (1aS,3aS,3bS,6R,6aR,6bR)- (9CI)
- (6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one
- Cyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5(6H)-one,octahydro-1,1,3a,6-tetramethyl-, (1aS,3aS,3bS,6R,6aR,6bR)- (9CI
- Cyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5(6H)-one,octahydro-1,1,3a,6-tetramethyl-, [1aS-(1aa,3aa,3bb,6a,6aS*,6ba)]-
- Dihydromylione A
- CID 101316744
- Cyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5(6H)-one, octahydro-1,1,3a,6-tetramethyl-, (1aS,3aS,3bS,6R,6aR,6bR)- (9CI)
-
- Inchi: 1S/C15H22O/c1-8-10(16)7-11-14(4)6-5-9-12(13(9,2)3)15(8,11)14/h8-9,11-12H,5-7H2,1-4H3/t8-,9-,11?,12?,14-,15+/m0/s1
- Chiave InChI: DBBKOIZBFAOPQO-YEMGBLQUSA-N
- Sorrisi: O=C1CC2[C@]3(C)CC[C@@H]4C(C)(C)C4[C@]32[C@H]1C
Proprietà calcolate
- Massa esatta: 218.167
- Massa monoisotopica: 218.167
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 0
- Complessità: 410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.49
- Superficie polare topologica: 17.1
(6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one Letteratura correlata
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
64604-08-6 ((6aR,1aS)-1,1aα,2,3,3a,3b,4,6b-Octahydro-1,1,3aα,6α-tetramethylcyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzene-5(6H)-one) Prodotti correlati
- 2228620-91-3(2-azido-2-(quinolin-4-yl)ethan-1-ol)
- 300707-85-1(2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide)
- 21884-35-5(1,3Dioxolo4,5-Gquinazoline-6,8-diol)
- 1027776-00-6(7-(piperidin-4-yl)-1H-indazole)
- 774238-90-3(tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate)
- 83543-94-6(5-Amino-2-chloro-4-methylbenzenesulfonic acid)
- 105391-64-8(7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole)
- 2229013-93-6(tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate)
- 2770557-41-8(Methyl 7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate)
- 2627-86-3((S)-alpha-phenylethylamine)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
